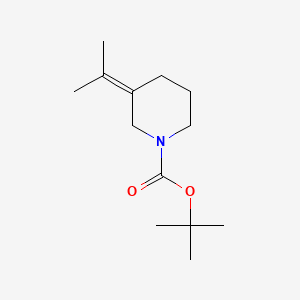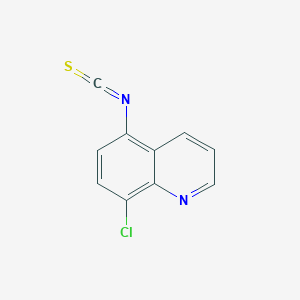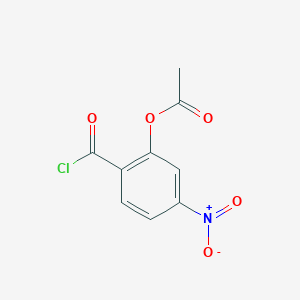
2-(Chlorocarbonyl)-5-nitrophenyl Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chlorocarbonyl)-5-nitrophenyl Acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a chlorocarbonyl group and a nitrophenyl group attached to an acetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chlorocarbonyl)-5-nitrophenyl Acetate typically involves the reaction of 5-nitrosalicylic acid with thionyl chloride to form 2-(Chlorocarbonyl)-5-nitrobenzoic acid. This intermediate is then esterified with acetic anhydride to yield the final product. The reaction conditions generally include:
-
Reaction with Thionyl Chloride
Reagents: 5-nitrosalicylic acid, thionyl chloride
Conditions: Reflux in an inert atmosphere
Product: 2-(Chlorocarbonyl)-5-nitrobenzoic acid
-
Esterification with Acetic Anhydride
Reagents: 2-(Chlorocarbonyl)-5-nitrobenzoic acid, acetic anhydride
Conditions: Reflux in the presence of a catalyst such as pyridine
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chlorocarbonyl)-5-nitrophenyl Acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorocarbonyl group can be targeted by nucleophiles, leading to the formation of substituted products.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols, typically under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst, or chemical reducing agents like sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Nucleophilic Substitution: Substituted derivatives of this compound.
Reduction: 2-(Aminocarbonyl)-5-nitrophenyl Acetate.
Hydrolysis: 2-(Chlorocarbonyl)-5-nitrobenzoic acid and acetic acid.
Wissenschaftliche Forschungsanwendungen
2-(Chlorocarbonyl)-5-nitrophenyl Acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Pharmaceutical Research: Explored as a precursor for the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 2-(Chlorocarbonyl)-5-nitrophenyl Acetate involves its reactivity towards nucleophiles and reducing agents. The chlorocarbonyl group is highly electrophilic, making it susceptible to nucleophilic attack. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Chlorocarbonyl)-4-nitrophenyl Acetate
- 2-(Chlorocarbonyl)-3-nitrophenyl Acetate
- 2-(Chlorocarbonyl)-5-nitrophenyl Benzoate
Uniqueness
2-(Chlorocarbonyl)-5-nitrophenyl Acetate is unique due to the specific positioning of the nitro and chlorocarbonyl groups, which influence its reactivity and potential applications. The presence of both electron-withdrawing groups enhances its electrophilic nature, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C9H6ClNO5 |
|---|---|
Molekulargewicht |
243.60 g/mol |
IUPAC-Name |
(2-carbonochloridoyl-5-nitrophenyl) acetate |
InChI |
InChI=1S/C9H6ClNO5/c1-5(12)16-8-4-6(11(14)15)2-3-7(8)9(10)13/h2-4H,1H3 |
InChI-Schlüssel |
IRQLRUSAEKETJA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


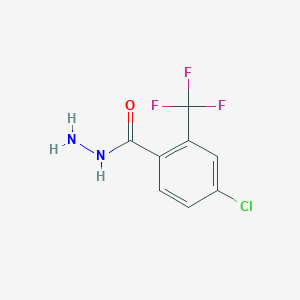
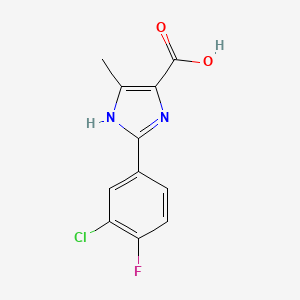

![6-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13678569.png)
![Methyl 3-[[(diphenylmethylene)amino]oxy]-3-oxopropanoate](/img/structure/B13678577.png)


![5,6-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B13678618.png)

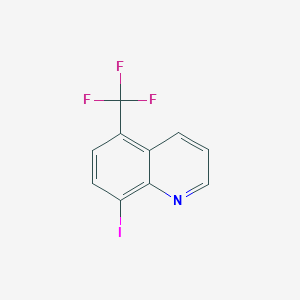
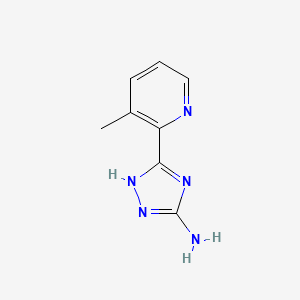
![benzyl 2-[[(2S)-2-[[(2R)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-3-phenyl-propanoyl]amino]-4-methyl-pentanoyl]amino]acetate](/img/structure/B13678664.png)
